molecular formula C18H6Cl4N2O B034295 Solvent Red 135 CAS No. 71902-17-5

Solvent Red 135

Cat. No. B034295
CAS RN: 71902-17-5
M. Wt: 408.1 g/mol
InChI Key: UBZVRROHBDDCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solvent Red 135, also known as Macrolex Red EG , is a yellowish transparent red oil solvent dye . It is primarily used in coloring for polystyrene, polymethyl methacrylate, plastic, PS, HIPS, ABS, PC, RPVC, PMMA, SAN, AS, PA6, PET, and also used in coloring of terylene fibre’s protoplasm .


Synthesis Analysis

The synthesis of Solvent Red 135 involves the condensation of tetrachlorophthalic anhydride and 1,8-naphthylenediamine . The reaction is carried out in a reaction device equipped with stirring and reflow equipment . The mixture is stirred and heated up to a reflow state to react for 8-15 hours . After being filtered, the filter mass is washed by clear water until the filtrate is neutral . Finally, Solvent Red 135 is obtained after being dried .


Molecular Structure Analysis

The molecular formula of Solvent Red 135 is C18H6Cl4N2O . It is characterized by its aromatic structure and azo functional group .


Chemical Reactions Analysis

The chemical reactions involved in the production of Solvent Red 135 include the condensation of tetrachlorophthalic anhydride and 1,8-naphthylenediamine . The reaction is facilitated by a polar organic solvent that can be mixed and dissolved with water and a non-ionic surface active catalyst .


Physical And Chemical Properties Analysis

Solvent Red 135 appears as a yellowish-red powder . It has a density of 1.74 g/cm3, a melting point of 318°C, and shows good light fastness in PS . It is soluble in acetone, butyl acetate, methylbenzene, and dichloromethane, but insoluble in ethyl alcohol .

Mechanism of Action

Solvent Red 135 works by imparting its color when dissolved in a particular solvent. It is primarily used as a solvent dye for coloring plastics, fibers, and coatings .

properties

IUPAC Name

5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6Cl4N2O/c19-13-11-12(14(20)16(22)15(13)21)18(25)24-9-6-2-4-7-3-1-5-8(10(7)9)23-17(11)24/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZVRROHBDDCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041260
Record name C.I. Solvent Red 135
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals
Record name 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Solvent Red 135

CAS RN

20749-68-2
Record name Solvent Red 135
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20749-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Solvent Red 135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020749682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Solvent Red 135
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,9,10,11-tetrachloro-12H-phthaloperin-12-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLVENT RED 135
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50TEX4842R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.